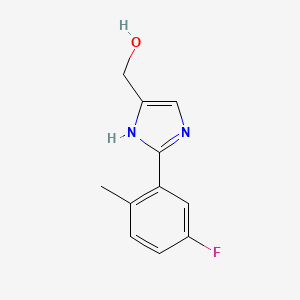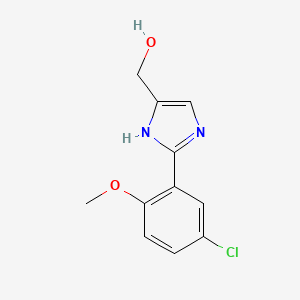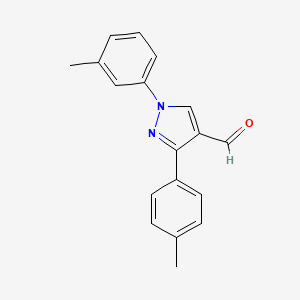![molecular formula C15H17Cl3F3N3OS B12048656 3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is a complex organic compound with the molecular formula C15H17Cl3F3N3OS and a molecular weight of 450.74 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated or fluorinated derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-ME-N-(2,2,2-TRICHLORO-1-(2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO)ETHYL)BENZAMIDE
- 3-ME-N-(2,2,2-TRICHLORO-1-(3-(2,5-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
- 2-ME-N-(2,2,2-TRICHLORO-1-(3-(2,6-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
Uniqueness
3-ME-N-(2,2,2-TRICHLORO-1-(((3-(TRI-F-ME)ANILINO)CARBOTHIOYL)AMINO)ET)BUTANAMIDE is unique due to its specific combination of trichloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C15H17Cl3F3N3OS |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[[3-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H17Cl3F3N3OS/c1-8(2)6-11(25)23-12(14(16,17)18)24-13(26)22-10-5-3-4-9(7-10)15(19,20)21/h3-5,7-8,12H,6H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
SHXFTDRUATVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12048633.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)




